molecular formula C24H18BrN3O2 B12051720 N'-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-phenyl-4-quinolinecarbohydrazide

N'-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-phenyl-4-quinolinecarbohydrazide

Cat. No.: B12051720
M. Wt: 460.3 g/mol
InChI Key: BRVXPYOPZHGGEG-CVKSISIWSA-N
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Description

N’-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-phenyl-4-quinolinecarbohydrazide is a complex organic compound that belongs to the class of hydrazones. It is characterized by the presence of a quinoline ring, a phenyl group, and a hydrazone linkage. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.

Preparation Methods

The synthesis of N’-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-phenyl-4-quinolinecarbohydrazide typically involves the condensation reaction between 3-bromo-4-methoxybenzaldehyde and 2-phenyl-4-quinolinecarbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then purified by recrystallization .

Chemical Reactions Analysis

N’-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-phenyl-4-quinolinecarbohydrazide undergoes various chemical reactions, including:

Scientific Research Applications

N’-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-phenyl-4-quinolinecarbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-phenyl-4-quinolinecarbohydrazide involves its interaction with specific molecular targets. The compound is known to bind to enzymes and inhibit their activity, which can lead to the disruption of cellular processes. For example, it may inhibit the activity of certain kinases, leading to the suppression of signal transduction pathways involved in cell growth and survival .

Comparison with Similar Compounds

N’-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-phenyl-4-quinolinecarbohydrazide can be compared with other hydrazone derivatives such as:

  • N’-[(E)-(3-bromo-4-hydroxyphenyl)methylidene]-2-phenyl-4-quinolinecarbohydrazide
  • N’-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanylacetohydrazide
  • N’-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-ylsulfanylacetohydrazide

These compounds share similar structural features but differ in their substituents, which can lead to variations in their chemical reactivity and biological activity .

Properties

Molecular Formula

C24H18BrN3O2

Molecular Weight

460.3 g/mol

IUPAC Name

N-[(E)-(3-bromo-4-methoxyphenyl)methylideneamino]-2-phenylquinoline-4-carboxamide

InChI

InChI=1S/C24H18BrN3O2/c1-30-23-12-11-16(13-20(23)25)15-26-28-24(29)19-14-22(17-7-3-2-4-8-17)27-21-10-6-5-9-18(19)21/h2-15H,1H3,(H,28,29)/b26-15+

InChI Key

BRVXPYOPZHGGEG-CVKSISIWSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4)Br

Canonical SMILES

COC1=C(C=C(C=C1)C=NNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4)Br

Origin of Product

United States

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